molecular formula C10H14N2O3 B1407638 tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate CAS No. 1394935-52-4

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Cat. No. B1407638
M. Wt: 210.23 g/mol
InChI Key: YISSDDUTPCTXBW-UHFFFAOYSA-N
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Description

“tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” is a chemical compound. It has been used in the study of the SARS-CoV-2 main protease . The compound has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol.


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” has been analyzed in the context of its interaction with the SARS-CoV-2 main protease . The crystal structure of the complex resulting from this reaction has been determined .


Chemical Reactions Analysis

The compound has been used in reactions with the SARS-CoV-2 main protease . The crystal structure of the complex resulting from this reaction has been determined .

Scientific Research Applications

1. Synthesis and Chemical Reactions

tert-Butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate is involved in various synthesis and chemical reactions. For instance, it is used in the preparation of 2-amido substituted furans through Diels‐Alder reactions, showcasing its utility in complex organic syntheses (Padwa, Brodney & Lynch, 2003). Additionally, it's involved in photoredox-catalyzed amination reactions, aiding in the assembly of a range of 3-aminochromones under mild conditions, which has implications in the development of diverse amino pyrimidines (Wang et al., 2022).

2. Crystal Structure Studies

This compound has been studied in crystallography to understand its structural properties. For example, the crystal structures of chlorodiacetylene and iododiacetylene derivatives have been analyzed to observe hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Such studies are fundamental in understanding molecular interactions and designing new materials.

3. Intermediate in Pharmaceutical Synthesis

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study demonstrates a high-yield synthetic method for this compound, underlining its significance in pharmaceutical research (Zhang, Ye, Xu & Xu, 2018).

Future Directions

The study of “tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate” and related compounds could be important in the development of treatments for diseases such as COVID-19 . The compound’s interaction with the SARS-CoV-2 main protease suggests it could be a potential target for pharmacological intervention .

properties

IUPAC Name

tert-butyl N-(6-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSDDUTPCTXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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